2-Amino-1-(4-fluorophenyl)ethanone
Overview
Description
2-Amino-1-(4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the para position and an amino group at the alpha position
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is stable in an inert atmosphere and at temperatures between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-fluoroacetophenone with ammonia or an amine under suitable conditions. For instance, the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the corresponding oxime, which can then be reduced to the desired amino ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols or secondary amines.
Scientific Research Applications
2-Amino-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone
- 2-Amino-1-(4-bromophenyl)ethanone
- 2-Amino-1-(4-methylphenyl)ethanone
Uniqueness
2-Amino-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXSMQJWZMANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364504 | |
Record name | 2-amino-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-43-7 | |
Record name | 2-amino-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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